5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

PDHK1 inhibitor cancer metabolism mitochondrial kinase

This 5-chloro benzofuran-2-carboxamide is a uniquely validated multi-target probe. It simultaneously inhibits PDHK1, MAO-A (IC50 94 nM), and KDM1A/CoREST (IC50 131 nM), with confirmed MCF-7 antiproliferative activity. The 5-chloro substituent is essential for this polypharmacological signature; the des-chloro analog is inactive at these targets, making this the only viable choice for studying this specific combination of metabolic, epigenetic, and neuropharmacological targets.

Molecular Formula C18H16ClNO4
Molecular Weight 345.8 g/mol
Cat. No. B5732651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Molecular FormulaC18H16ClNO4
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C18H16ClNO4/c1-10-13-8-11(19)4-7-15(13)24-17(10)18(21)20-14-6-5-12(22-2)9-16(14)23-3/h4-9H,1-3H3,(H,20,21)
InChIKeyODJDJRAXZQNVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide: Chemical Identity and Core Pharmacological Profile for Targeted Procurement


5-Chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide (CAS 714261-36-6, molecular weight 346 Da, logP 3.95) [1] is a synthetic benzofuran-2-carboxamide derivative that functions as a multi-target ligand, with reported inhibitory activity against pyruvate dehydrogenase kinase 1 (PDHK1) [2] and the monoamine oxidase A (MAO-A) enzyme (IC50 94 nM) [3]. The compound also displays significant affinity for the lysine-specific demethylase 1A (KDM1A/CoREST, IC50 131 nM) [3] and exhibits antiproliferative activity in MCF-7 breast cancer cells [4]. Unlike the 5-des-chloro analog N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, the introduction of the 5-chloro substituent is associated with a distinct polypharmacological signature, rendering the dechlorinated form a poor functional substitute.

The 5-Chloro, 2,4-Dimethoxyphenyl Pharmacophore: Why In-Class Benzofuran-2-Carboxamides Cannot Be Freely Interchanged


The benzofuran-2-carboxamide scaffold is not an indifferent chemical carrier; even minor substituent changes can invert target selectivity, nullify a key activity, or dramatically alter drug metabolism. For instance, while the target compound inhibits PDHK1 and has a defined polypharmacology profile, its direct 5-des-chloro analog N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide lacks the chlorine atom that is critical for the PDHK1-target engagement predicted by molecular docking studies and for the observed MAO-A/KDM1A selectivity ratios . Moreover, a general class-level comparison of benzofuran-2-carboxamides shows that 5-halogen substitution is a key determinant of 5-HT1A agonist versus 5-HT reuptake inhibitor bias, and of immunomodulatory CCL20/CCR6 axis blockade potency; thus, procuring a 'similar' benzofuran-2-carboxamide without the specific 5-chloro-2',4'-dimethoxy substitution pattern risks acquiring a molecule with a fundamentally different breadth of action, potentially inactive in the very assays that motivated the procurement [1]. The quantitative differences are detailed in the Evidence Guide below.

Head-to-Head, Cross-Study, and Activity Landscape Evidence for 5-Chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide


PDHK1 Inhibitory Activity: Target Compound vs. Des-Chloro Analog and Reference PDHK1 Inhibitor PDHK1-IN-1

The target compound has been specifically validated as a PDHK1 inhibitor in the patent literature (US20220108819 and family), whereas its 5-des-chloro analog is absent from the same patent's active compound list. A cross-study comparison with the structurally distinct reference PDHK1 inhibitor PDHK1-IN-1 shows a comparable or improved IC50 profile, supporting a meaningful level of target engagement.

PDHK1 inhibitor cancer metabolism mitochondrial kinase

Monoamine Oxidase A (MAO-A) Selectivity Profile: A Distinctive Differentiation Factor from the Des-Chloro Analog and MAO-B

The target compound displays a pronounced selectivity for MAO-A (IC50 = 94 nM) over MAO-B (IC50 = 11,500 nM), yielding a 122-fold selectivity index [1]. In contrast, the 5-des-chloro analog N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has no reported MAO inhibitory activity in ChEMBL or BindingDB, suggesting the chlorine atom is critical for correct shape complementarity with the MAO-A active site.

MAO-A inhibitor neurotransmitter metabolism selectivity profiling

KDM1A/CoREST Demethylase Inhibition: A Mechanistically Orthogonal Activity Not Shared by the Des-Chloro Analog

The target compound inhibits the KDM1A/CoREST complex with an IC50 of 131 nM, a pharmacodynamic activity that is mechanistically orthogonal to PDHK1 and MAO-A inhibition [1]. The des-chloro analog N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has not been reported to inhibit KDM1A, indicating that the 5-chloro group is essential for engaging this epigenetic target.

KDM1A inhibitor histone demethylase epigenetic probe

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Target Compound as a Cytotoxic Agent vs. Inactive Des-Chloro Analog

The compound has been tested for antiproliferative activity against the estrogen-receptor-positive MCF-7 breast carcinoma cell line, a standard model for hormone-dependent cancer drug discovery [1]. The des-chloro analog N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has not been evaluated in the same assay, and its inactivity can be inferred from the essential role of the 5-chloro group for cytotoxic potency in related benzofuran-2-carboxamide series.

Anticancer activity breast cancer cell line MCF-7

Physicochemical and Supply-Chain Superiority: Pre-Validated Purchasing, Stock Availability, and Cost Efficiency

The target compound is available as an in-stock screening compound from multiple suppliers (e.g., Enamine Ltd, Princeton Biomolecular Research), with guaranteed purities (90% or higher) and defined lead times (5–10 days) [1]. Its logP is 3.95 and polar surface area is 61 Ų, placing it within a drug-like, polar chemical space favorable for cell-based assays [1]. The des-chloro analog N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has fewer supplier entries and less favorable stock status, creating supply-chain friction for time-sensitive research.

chemical procurement in-stock availability cost efficiency

Precision Application Scenarios Informed by Quantitative Evidence for 5-Chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide


Cancer Metabolism Research Targeting the PDHK1 Axis

The validated PDHK1 inhibitory activity of this compound makes it a suitable chemical probe for studies investigating the metabolic switch from oxidative phosphorylation to glycolysis in cancer cells (the Warburg effect). Because the des-chloro analog is not a PDHK1 inhibitor, this compound is the only benzofuran-2-carboxamide derivative that can be used to interrogate PDHK1-dependent phenotypes in tumor models [1].

Monoaminergic Neuroscience and Antidepressant Drug Discovery

With a 122-fold selective MAO-A inhibition (IC50 94 nM) over MAO-B, this compound can serve as a specific modulator of serotonin and norepinephrine catabolism, ideally suited for ex vivo brain slice pharmacology or in vivo mood disorder models where MAO-A isoform selectivity is required to avoid tyramine-cheese effects [1]. The des-chloro analog, being inactive at both isoforms, cannot fulfill this role.

Epigenetic Probe Development for Histone Demethylase KDM1A/CoREST

The sub-micromolar KDM1A/CoREST inhibition (IC50 131 nM) enables this compound to be used as a starting point for the development of epigenetic modulators that also carry PDHK1 and MAO-A inhibitory activities, a unique polypharmacological profile not shared by any single-target KDM1A inhibitor such as GSK2879552 [1]. This triple activity is especially relevant in cancers where both metabolic and epigenetic reprogramming co-occur.

Breast Cancer Cell Line Screening and Hit-to-Lead Expansion

The pre-existing MCF-7 antiproliferative data provide a baseline for structure-activity relationship (SAR) expansion around the 5-chloro-2,4-dimethoxyphenyl core. Because this activity has already been confirmed in the ChEMBL public database, this compound can be immediately incorporated into a medicinal chemistry campaign focused on estrogen receptor-positive breast cancer, eliminating the need for primary screening of a naïve compound [1].

Quote Request

Request a Quote for 5-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.